molecular formula C17H23ClN2O4 B3038674 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid CAS No. 885273-01-8

2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid

Cat. No.: B3038674
CAS No.: 885273-01-8
M. Wt: 354.8 g/mol
InChI Key: GKUSLBONTUGQJI-UHFFFAOYSA-N
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Description

Chemical Structure:
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid (IUPAC name: 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(4-chlorophenyl)acetic acid) is a chiral compound featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a 4-chlorophenylacetic acid moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperazine nitrogen during synthetic steps . The 4-chlorophenyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and target binding affinity.

Applications:
This compound is primarily used as an intermediate in medicinal chemistry for synthesizing protease inhibitors, kinase inhibitors, and other bioactive molecules. Its structural flexibility allows for modifications at the piperazine or phenyl ring to optimize drug-like properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUSLBONTUGQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142422
Record name α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-01-8
Record name α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid is a synthetic compound that has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, which is essential for its chemical stability and reactivity in biological systems. Research into its biological activity has highlighted its role as a pharmacophore in drug design, particularly for central nervous system (CNS) agents.

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid typically involves the protection of the piperazine ring followed by the introduction of the chlorophenyl acetic acid moiety. Key steps include:

  • Protection of Piperazine : The reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
  • Formation of Chlorophenyl Acetic Acid : Halogenation of phenylacetic acid using reagents like thionyl chloride or phosphorus trichloride.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The Boc group can be removed under physiological conditions, revealing the active piperazine moiety, which may modulate enzyme activity or receptor signaling pathways.

Pharmacological Applications

Research indicates that 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid exhibits several pharmacological properties:

  • CNS Activity : Investigated for its potential as an anxiolytic or antidepressant agent due to its structural similarities to known CNS-active compounds.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation, particularly in breast cancer models, showing IC50 values in the low micromolar range .

Case Studies and Research Findings

  • Caspase Inhibition : In studies focusing on apoptosis, this compound demonstrated selective inhibition of caspases, critical enzymes involved in programmed cell death. It showed sub-micromolar activity against Caspase-2, indicating potential for therapeutic applications in cancer treatment .
  • Behavioral Studies : In animal models, the compound's effects on general behavior were assessed through Irwin's test, which evaluates drug-induced changes in locomotion and other behaviors. Results indicated significant changes consistent with CNS activity .
  • Toxicity Assessment : Toxicity studies revealed no acute toxicity at doses up to 2000 mg/kg in mouse models, suggesting a favorable safety profile for further development .

Comparative Analysis

The following table summarizes key biological activities and properties of 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid compared to similar compounds:

Compound NameIC50 (µM)CNS ActivityAnticancer ActivityToxicity (mg/kg)
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acidLow micromolarYesYes>2000
5-Fluorouracil (5-FU)17.02 (MCF-7)NoYesModerate
HydroxyzineNot specifiedYesNoModerate

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid 4-Cl 338.37 (calculated) Intermediate for kinase inhibitors; moderate solubility in DMSO
2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid 2-F 338.37 Enhanced metabolic stability due to fluorine’s electronegativity
2-(4-Boc-piperazinyl)-2-(3-trifluoromethylphenyl)acetic acid 3-CF₃ 402.38 Increased lipophilicity; potential CNS drug candidate
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid 4-Cl (pyrazole core) 312.76 Anti-inflammatory activity; inhibits COX-2

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and binding to hydrophobic enzyme pockets.
  • Fluorine substitution (2-F) improves metabolic resistance but reduces solubility in polar solvents .
  • The trifluoromethyl group (3-CF₃) significantly increases molecular weight and logP, favoring blood-brain barrier penetration .

Variations in the Acid/Protecting Group

Compound Name Functional Group Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid Acetic acid (free carboxylic acid) 338.37 Reactive carboxylate for amide coupling
Ethyl 4-chlorophenylacetate Ethyl ester 212.66 Prodrug form; improved oral bioavailability
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester Ketone (oxo-ethyl) 368.87 Intermediate for C−H activation reactions
2-((4-Chlorophenyl)acetyl)benzoic acid Benzoic acid 290.72 Azelastine impurity; COX inhibitor

Key Observations :

  • Free carboxylic acids (e.g., acetic/benzoic acid) enable conjugation with amines but may limit cell permeability.
  • Ester prodrugs (e.g., ethyl ester) enhance absorption but require enzymatic hydrolysis for activation .
  • Ketone-containing analogs (e.g., oxo-ethyl) are versatile intermediates for further derivatization .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid?

  • Answer : The compound has a molecular formula of C₁₇H₂₄N₂O₄ (Hill notation) with a Boc-protected piperazinyl group and a 4-chlorophenyl moiety. Key properties include a melting point of 200–204°C, solid form, and a SMILES string (CC(C)(C)OC(=O)N1CCN(CC1)C(C(O)=O)c2ccc(Cl)cc2) for structural visualization . Characterization typically involves HPLC (>97% purity), FT-IR (to confirm carbonyl and Boc groups), and NMR (to verify aromatic protons and piperazine ring connectivity) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : A standard approach involves condensation reactions between 4-Boc-piperazine and 4-chlorophenylacetic acid derivatives. Key steps include:

  • Protection/Deprotection : Use Boc-anhydride to protect the piperazine nitrogen, followed by coupling with chlorophenylacetic acid via EDC/HOBt activation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >97% purity .

Q. How should this compound be stored to ensure stability?

  • Answer : Store as a solid under inert gas (e.g., argon) at −20°C to prevent Boc-group hydrolysis. Avoid exposure to moisture, heat (>50°C), or strong acids/bases. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can structural discrepancies in synthesized batches be resolved?

  • Answer : Contradictions in NMR or mass spectra often arise from residual solvents or stereochemical impurities . Mitigation strategies:

  • Advanced Chromatography : Use HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate enantiomers or byproducts .
  • Single-Crystal X-ray Diffraction : Resolve ambiguous stereochemistry (e.g., chiral centers) by growing crystals in DMSO/water and analyzing unit cell parameters .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Answer : Scale-up challenges include exothermic reactions and solvent choice :

  • Reaction Engineering : Use flow chemistry with Pd/Cu catalysts for controlled coupling steps, reducing side reactions .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of removal .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor Boc-deprotection kinetics .

Q. How can computational modeling predict the compound’s biological interactions?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model binding affinity with targets like serotonin receptors (piperazine moiety) .
  • MD Simulations : Simulate stability in lipid bilayers (GROMACS) to assess blood-brain barrier permeability .
  • ADMET Prediction : Tools like SwissADME evaluate logP (2.8), suggesting moderate bioavailability .

Q. What analytical techniques validate the compound’s stability under biological conditions?

  • Answer :

  • Plasma Stability Assay : Incubate with human plasma (37°C, pH 7.4) and analyze degradation via LC-MS/MS over 24 hours .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions to identify degradation pathways .

Methodological Considerations

Q. How to address conflicting bioactivity data in different assay systems?

  • Answer : Discrepancies may arise from cell-line specificity or assay interference (e.g., autofluorescence). Validate using:

  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis via flow cytometry) assays .
  • Counter-Screening : Test against unrelated targets (e.g., CYP450 isoforms) to rule off-target effects .

Q. What are best practices for derivatizing this compound to explore structure-activity relationships (SAR)?

  • Answer :

  • Position-Specific Modifications : Replace the Boc group with acetyl or tosyl to study piperazine’s role.
  • Bioisosteric Replacement : Substitute 4-chlorophenyl with 4-fluorophenyl or thiophene to assess electronic effects .
  • Click Chemistry : Introduce triazole moieties via CuAAC reactions to enhance solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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